molecular formula C16H16ClFN2O2 B2588058 [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](piperidino)methanone CAS No. 288317-51-1

[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](piperidino)methanone

Cat. No.: B2588058
CAS No.: 288317-51-1
M. Wt: 322.76
InChI Key: LVVGDBFGOXDCOZ-UHFFFAOYSA-N
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Description

“3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone” is a chemical compound with a molecular weight of 269.66 . It is a white crystalline solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9ClFNO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3 . This code represents the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a white crystalline solid at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

The chemical compound 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone, while not directly studied, is closely related to compounds that have been synthesized and characterized for their potential applications in scientific research. A related compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been synthesized and evaluated for its antiproliferative activity. The structural characterization was accomplished using various techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, indicating its potential in bioactive heterocycle research (Benaka Prasad et al., 2018).

Analgesic Properties

Compounds with structural similarities to 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone, specifically those acting as 5-HT(1A) receptor agonists, have demonstrated significant analgesic properties in models of chronic pain and neuropathic pain, including a rat model of trigeminal neuropathic pain and spinal cord injury. These studies underscore the potential of such compounds in developing new analgesic agents (Deseure et al., 2002); (Colpaert et al., 2004).

Molecular Interaction Studies

The study of molecular interactions, especially targeting cannabinoid receptors, has included compounds analogous to 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone. Investigations into antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have provided insights into conformational analysis, receptor occupancy, and the potential therapeutic applications in treating conditions related to cannabinoid receptor activity (Shim et al., 2002).

Neuroprotective Activities

Aryloxyethylamine derivatives, related in structure and function to 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone, have shown significant neuroprotective effects. These effects were evaluated both in vitro against glutamate-induced cell death and in vivo in models of acute cerebral ischemia. The findings from these studies highlight the potential for developing new neuroprotective agents for ischemic stroke and other neurodegenerative disorders (Zhong et al., 2020).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram, which represents exclamation mark hazard. The signal word for this compound is "Warning" .

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2/c1-10-13(16(21)20-8-3-2-4-9-20)15(19-22-10)14-11(17)6-5-7-12(14)18/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVGDBFGOXDCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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